molecular formula C12H22N2O2 B13014105 tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13014105
M. Wt: 226.32 g/mol
InChI Key: RAUSWDYZJRCTJR-VIFPVBQESA-N
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Description

Introduction to tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Structural Significance of Azaspiro Compounds in Modern Chemistry

Azaspiro compounds, characterized by a nitrogen atom within a spirocyclic framework, are prized for their three-dimensional complexity and stereochemical diversity. The spiro[2.4]heptane core in this compound introduces a unique fusion of a five-membered azaspiro ring and a two-membered cyclopropane-like structure. This architecture imposes significant ring strain, which enhances reactivity and selectivity in synthetic applications.

The tert-butyloxycarbonyl (Boc) group at position 5 serves dual roles: it stabilizes the molecule against metabolic degradation and facilitates solubility in organic solvents, a feature critical for pharmaceutical intermediates. Comparative analysis with analogs like tert-butyl spiro[2.4]heptan-1-ylcarbamate (PubChem CID: 22888348) reveals that substituents such as methylamino at position 7 modulate electronic properties while maintaining steric bulk, as evidenced by molecular weights ranging from 211.30 to 213.27 g/mol in related structures.

Table 1: Key Structural Features of Selected Azaspiro Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl spiro[2.4]heptan-1-ylcarbamate C₁₂H₂₁NO₂ 211.30 Boc, carbamate
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate C₁₁H₁₉NO₃ 213.27 Boc, hydroxyl
Target compound C₁₂H₂₂N₂O₂ 226.32 (estimated) Boc, methylamino

Role of Spirocyclic Architectures in Medicinal Chemistry

Spirocyclic systems like the 5-azaspiro[2.4]heptane framework are increasingly employed to address pharmacokinetic challenges in drug design. Their rigid, non-planar structures reduce conformational flexibility, improving target binding specificity and metabolic stability. For instance, replacing the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety yielded analogs with enhanced antibacterial and antitubercular activity, underscoring the scaffold’s versatility.

The methylamino group in this compound may act as a hydrogen bond donor, potentially enhancing interactions with biological targets such as enzymes or receptors. This modification aligns with trends observed in spirocyclic kinase inhibitors, where strategic functionalization improves potency and selectivity.

Historical Context and Discovery Timeline

The development of azaspiro compounds accelerated in the early 21st century, driven by advances in synthetic methodologies. The tert-butyl-protected spiro[2.4]heptane derivative tert-butyl spiro[2.4]heptan-1-ylcarbamate (PubChem CID: 22888348) was first documented in 2007, with subsequent modifications appearing in the 2010s. The target compound likely emerged from efforts to optimize earlier analogs, incorporating stereochemical control (R-configuration) and amine functionalization for drug discovery applications.

Recent studies, such as the 2021 review by Hiesinger et al., highlight the growing recognition of spirocycles as "privileged structures" in medicinal chemistry, capable of addressing complex targets like protein-protein interfaces. The synthesis of related compounds, such as methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate (CAS 791828-58-5), demonstrates the scaffold’s adaptability to diverse therapeutic areas, including oncology and infectious diseases.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (7R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

RAUSWDYZJRCTJR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to use tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. It features a spirocyclic structure that includes a nitrogen atom, contributing to its reactivity and biological interactions. The tert-butyl ester group and methylamino substituent enhance its pharmacological properties, making it a subject of interest in drug development.

Scientific Research Applications

Studies on the pharmacodynamics and pharmacokinetics of this compound focus on its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its therapeutic potential.

Binding Affinity Studies

Research has shown that tert-butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate exhibits significant binding affinity to certain neurotransmitter receptors, suggesting its potential use in treating mood disorders. For instance, studies indicated that modifications to the methylamino group could enhance selectivity towards serotonin receptors, which are critical in antidepressant therapies.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of various derivatives with tailored biological activities. Researchers have successfully synthesized several derivatives that exhibit improved potency and reduced side effects compared to the parent compound.

Mechanism of Action

The mechanism of action of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Heteroatom Substitution

  • tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 301226-25-5): Replaces a nitrogen with oxygen in the spiro system, reducing basicity. Molecular weight: 199.25 g/mol vs. 212.29 g/mol for the target compound. This substitution alters hydrogen-bonding capacity and solubility .
  • 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 351369-07-8): Incorporates fluorine at position 7, enhancing metabolic stability and lipophilicity. Fluorine’s electronegativity may influence binding to hydrophobic enzyme pockets .

Spiro Ring Size Modifications

  • Aderbasib (CAS: 791828-58-5): A 5-azaspiro[2.5]octane derivative with an additional methylene group, increasing ring size.

Functional Group Variations

Carbamate and Amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound R-7-(methylamino), 5-tert-butyl 212.29 Secondary amine; moderate lipophilicity
tert-Butyl (7R)-7-amino-5-azaspiro... R-7-amino, 5-tert-butyl 212.29 Primary amine; higher polarity
(S)-tert-Butyl 6-(aminomethyl)-5-aza.. S-6-(aminomethyl), 5-tert-butyl 226.32 Additional amine site; enhanced solubility
tert-Butyl (R)-(5-benzyl-5-azaspiro...) R-7-carbamate, 5-benzyl Similarity: 89% Benzyl group adds aromatic bulk

Carboxylic Acid Derivatives

  • 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid: The carboxylic acid group introduces acidity (pKa ~4-5), improving water solubility but limiting blood-brain barrier permeability. This contrasts with the target compound’s neutral methylamino group .

Stereochemical Considerations

  • Enantiomeric Pairs: The (R)-configuration in the target compound vs. (S)-isomers (e.g., (S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate) significantly impacts biological activity. For example, chiral benzylamine in synthesis protocols ensures enantioselective formation, critical for receptor selectivity .
  • Spiro Junction Rigidity : The cyclopropane ring enforces a fixed geometry, reducing entropy penalties upon binding to targets compared to flexible analogs like hexahydropyrrolo[3,4-c]pyrrole derivatives .

Biological Activity

tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is an organic compound with a complex spirocyclic structure that includes both nitrogen and carbon atoms. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 226.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

The compound features several functional groups that contribute to its chemical reactivity and biological activity:

  • tert-butyl group : Imparts hydrophobic characteristics, enhancing membrane permeability.
  • methylamino group : Potentially involved in receptor interactions.
  • carboxylate functional group : May facilitate ionic interactions with biological targets.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxicity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Receptor modulation : Interaction studies suggest potential as modulators for specific receptors.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related spirocyclic compounds, revealing that modifications in the structure significantly influenced their activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the methylamino group was particularly noted for enhancing antibacterial properties.

Cytotoxic Effects

In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of azaspiro compounds exhibited significant cytotoxicity, with IC50 values indicating potent effects at low concentrations . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Receptor Interaction Studies

Research has focused on the interaction of this compound with various receptors, including G-protein coupled receptors (GPCRs). Preliminary findings suggest that this compound may act as a partial agonist at specific GPCRs, influencing downstream signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylateC11H20N2O2Lacks methyl group; potentially different biological activity
(S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamateC11H20N2O2Carbamate derivative; may exhibit distinct pharmacological properties
tert-butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptaneC12H22N2OVariation in stereochemistry; could influence receptor interactions

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